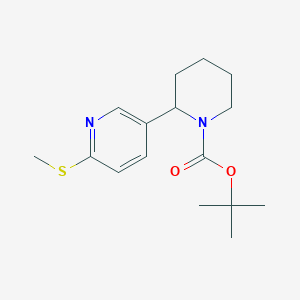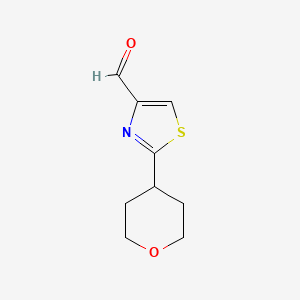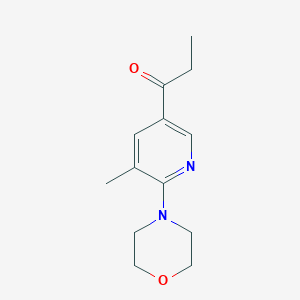
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol It is characterized by the presence of a pyridine ring substituted with a methyl group and a morpholine ring, along with a propanone group
Vorbereitungsmethoden
The synthesis of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve bulk manufacturing processes with stringent quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Methyl-6-piperidinopyridin-3-yl)propan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(5-Methyl-6-pyrrolidinopyridin-3-yl)propan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.
These compounds share structural similarities but differ in their ring systems, which can influence their chemical properties and applications .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
1-(5-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-3-12(16)11-8-10(2)13(14-9-11)15-4-6-17-7-5-15/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
IRLITTFKVHHCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)
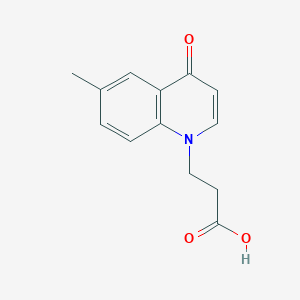



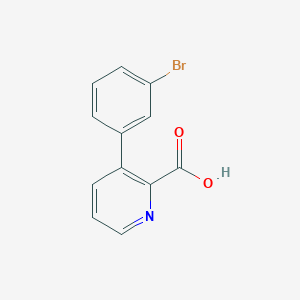




![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
